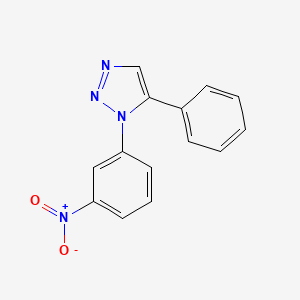

1-(3-Nitrophenyl)-5-phenyltriazole

Description

Properties

IUPAC Name |

1-(3-nitrophenyl)-5-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)13-8-4-7-12(9-13)17-14(10-15-16-17)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRYXTMPCRSYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320023 | |

| Record name | 1-(3-nitrophenyl)-5-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203078 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64214-89-7 | |

| Record name | 1-(3-nitrophenyl)-5-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-5-phenyltriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol or toluene, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-5-phenyltriazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 1-(3-Aminophenyl)-5-phenyltriazole.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-5-phenyltriazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also bind to enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole ()

- Substituents : 4-Methoxybenzyl (electron-donating) at position 1 and 4-nitrophenyl (para-nitro, stronger electron-withdrawing) at position 3.

- Key Differences : The para-nitro group in this compound creates a more electron-deficient triazole ring compared to the meta-nitro group in 1-(3-nitrophenyl)-5-phenyltriazole. This difference alters reactivity in electrophilic substitution or coordination reactions.

- Synthesis: Prepared via a multi-component reaction involving 4-nitroacetophenone, 4-methoxybenzylamine, and 4-nitrophenyl azide, using molecular sieves and acetic acid . This method may offer higher regioselectivity compared to traditional nitration routes.

Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl)-1H-pyrazole-4-carboxylate ()

- Substituents : A pyrazole core with a 3-nitrophenyl group (similar to the target triazole), a phenyl group, and a sulfonamide-thiadiazole moiety.

- Key Differences : The sulfonamide-thiadiazole substituent enhances bioactivity, enabling carbonic anhydrase inhibition. Metal complexes (Ni, Cu, Zn) further modify electronic properties and stability, a feature absent in the target triazole .

Nitropyrazole Derivatives ()

- Examples : 1-Nitropyrazole, 4-nitropyrazole, and 3(5)-(p-nitrophenyl)pyrazole.

- Key Differences : Nitro group positioning (para vs. meta) affects acidity and stability. For instance, 4-nitropyrazole is more acidic than 1-nitropyrazole due to resonance stabilization. The target triazole’s meta-nitro group may offer intermediate electronic effects compared to para-substituted analogs .

Physical Properties and Stability

- Melting Points/Solubility: Limited data in evidence. Nitro groups generally increase melting points due to dipole interactions.

Q & A

Q. How can synthetic routes for 1-(3-Nitrophenyl)-5-phenyltriazole be optimized to improve yield and purity?

Methodological Answer: Optimization typically involves:

- Stepwise functionalization : Introducing the nitrophenyl group early to avoid side reactions, as seen in analogous triazole syntheses .

- Catalyst screening : Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitro-containing intermediates .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves nitro-phenyl byproducts .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves regiochemistry of the triazole ring and nitro group orientation. SHELX software (e.g., SHELXL) is standard for refinement .

- NMR spectroscopy : H and C NMR distinguish between triazole isomers; NOESY confirms spatial proximity of phenyl and nitrophenyl groups .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI+ for [M+H] at m/z 308.3) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in this compound influence its crystal packing and stability?

Methodological Answer:

- Graph-set analysis : The nitro group participates in C–H···O interactions, forming R_2$$^2(8) motifs, stabilizing the lattice .

- Thermal studies : TGA/DSC correlate decomposition temperatures (e.g., ~220°C) with intermolecular bond strength .

- Comparative crystallography : Contrast with meta- vs. para-nitrophenyl analogs reveals steric effects on packing efficiency .

Q. What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response normalization : Re-evaluate IC values under standardized assay conditions (e.g., fixed DMSO concentrations) .

- Target validation : Use CRISPR knockouts to confirm specificity for purported targets (e.g., kinase inhibition assays) .

- Meta-analysis : Pool data from independent studies to identify outliers; adjust for batch effects in synthesis (e.g., nitro group reduction artifacts) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) .

- QSAR parameters : Calculate logP (2.1 ± 0.3) and polar surface area (85 Ų) to correlate with membrane permeability .

- MD simulations : Assess nitro group flexibility in aqueous vs. lipid environments to guide functionalization .

Q. What experimental designs mitigate challenges in studying nitro group reactivity?

Methodological Answer:

- Photostability assays : Expose solutions to UV light (254 nm) to detect nitro-to-nitrito isomerization .

- Electrochemical profiling : Cyclic voltammetry identifies reduction potentials (-0.65 V vs. Ag/AgCl) to predict metabolic susceptibility .

- Protecting groups : Temporarily mask the nitro group with Boc during functionalization steps .

Key Challenges and Solutions

- Solubility limitations : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm) for in vivo studies .

- Synthetic scalability : Replace hazardous azide precursors with flow chemistry approaches .

- Data reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw crystallographic files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.